2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2/c1-17(11-12-18-7-3-2-4-8-18)29-24(32)16-31-23-14-13-19(27)15-21(23)25(30-26(31)33)20-9-5-6-10-22(20)28/h2-10,13-15,17H,11-12,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIHSDINVACRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate quinazolinone with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Attachment of the Phenylbutan-2-yl Group: The final step involves the attachment of the phenylbutan-2-yl group through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : This compound has shown promise as an anticancer agent. Studies have indicated that derivatives of quinazoline, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, the National Cancer Institute has conducted screenings that demonstrate its efficacy in inhibiting tumor growth, with specific mean growth inhibition values reported in several studies .
Anti-inflammatory Properties : Research indicates that compounds with similar quinazoline structures can exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties. Preliminary studies have shown activity against various bacterial and fungal strains, indicating its potential as a lead compound in developing new antibiotics or antifungal agents .
Biological Studies
Mechanism of Action : The mechanism by which this compound exerts its biological effects is under investigation. It likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammation pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy .
Structure-Activity Relationship (SAR) : Comprehensive SAR studies are essential for elucidating how modifications to the compound's structure affect its biological activity. Such studies help in identifying the most effective analogs for further development .
Pharmaceutical Development
Lead Compound for Drug Design : The structural characteristics of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide position it as a promising lead compound in pharmaceutical development. Its unique combination of functional groups allows for further chemical modifications aimed at enhancing potency and selectivity against target diseases .
Formulation Development : Research into the formulation of this compound for optimal bioavailability and therapeutic effectiveness is ongoing. Various delivery methods are being explored to ensure that the compound reaches its target site effectively while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone-Acetamide Family
(a) N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (CAS 309726-60-1)
- Core structure : Shares the 1,2-dihydroquinazolin-2-yl acetamide backbone.
- Key differences : Lacks the 6-chloro and 4-(2-fluorophenyl) substituents. Instead, it features a phenyl group at position 3 and a para-substituted phenylacetamide side chain.
(b) N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)
- Core structure: Contains a thio-linked quinazolinone-thiazolidinone hybrid.
- Key differences: Replaces the 4-phenylbutan-2-yl group with a thiazolidinone ring and introduces a sulfur bridge. The fluorophenyl group is at position 3 instead of 4.
- Synthesis: Yielded 61% in synthesis, indicating moderate efficiency compared to typical quinazolinone derivatives .
- Activity : Thioether linkages in such compounds are associated with improved solubility but may alter target specificity .
Research Findings and Data Analysis
Substituent Effects on Pharmacological Properties
Computational Insights
- DFT studies on structurally related acetamide derivatives (e.g., azo-phenol analogs) highlight the role of electron-withdrawing groups (e.g., -Cl, -F) in stabilizing molecular conformations and enhancing intermolecular interactions .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a quinazolinone derivative that has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazolinone moiety
- Substituents :
- 6-Chloro and 2-fluorophenyl groups enhance its biological activity.
- The acetamide group contributes to its solubility and bioavailability.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antitumor Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
In Vitro Studies
A series of in vitro assays were conducted to evaluate the efficacy of the compound:
Case Studies
-
Cancer Treatment :
A recent study assessed the compound's effect on breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that it may serve as a lead compound for developing new anticancer therapies. -
Infection Control :
In another study, the compound was tested against multi-drug resistant bacterial strains, demonstrating promising results that warrant further investigation into its use as an antibiotic.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Construct the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl compounds under acidic conditions .
- Step 2: Introduce the 2-fluorophenyl substituent through nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Step 3: Couple the acetamide side chain using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in aprotic solvents like DMF or dichloromethane .
Optimization Tips: - Control temperature (40–80°C) to minimize side reactions.
- Use catalysts like DMAP to enhance coupling efficiency .
- Monitor purity via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: Use H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions, particularly distinguishing fluorophenyl and chloroquinazolinone signals .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of acetamide moiety at m/z ~120–150) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., dihydroquinazolinone conformation) if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Kinase Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays; compare with reference compounds like doxorubicin .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent Variation: Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) to modulate electron density and binding affinity .
- Side Chain Modifications: Test alternative acetamide substituents (e.g., branched alkyl vs. aryl groups) to evaluate pharmacokinetic effects .
- Data Analysis: Use multivariate statistical tools (e.g., PCA) to correlate structural features with bioactivity data from analogs (see Table 1) .
Q. Table 1. Comparative Bioactivity of Quinazolinone Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound (this) | EGFR | 8.2 ± 0.3 | |
| 6-Chloro-4-(3-CF₃-phenyl) | VEGFR | 12.5 ± 1.1 | |
| N-(3-Methylphenyl) analog | HeLa Cell Growth | 15.0 ± 2.0 |
Q. How can computational modeling guide mechanism-of-action studies?
- Docking Simulations: Use AutoDock Vina to predict binding modes in kinase ATP pockets; prioritize residues (e.g., EGFR Lys721) for mutagenesis validation .
- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to identify critical hydrogen bonds and hydrophobic interactions .
- QSAR Models: Train regression models on logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic Stability: Perform microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Formulation Adjustments: Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .
- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with target engagement .
Q. What strategies mitigate synthetic challenges like low yield or byproduct formation?
- Design of Experiments (DoE): Use factorial design to optimize solvent (e.g., DMF vs. THF), temperature, and catalyst ratios .
- Byproduct Identification: Characterize impurities via LC-MS and adjust protecting groups (e.g., Boc for amines) to block unwanted side reactions .
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
